An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
Foreword: The Imperative of Rigorous Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery and development, the meticulous characterization of a molecule's physical and chemical properties is not a mere formality but a cornerstone of successful preclinical and formulation activities. A comprehensive understanding of properties such as melting point, boiling point, density, and solubility governs critical decisions in process chemistry, formulation design, and ultimately, the biopharmaceutical performance of a drug candidate. This guide provides a detailed framework for the experimental determination of the key physical properties of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate, a compound of interest for researchers in medicinal chemistry and pharmacology. While specific experimental values for this compound are not widely published, the methodologies outlined herein represent robust, validated approaches for obtaining these crucial data points. This document is intended to serve as a practical, in-depth resource for scientists, empowering them to generate high-quality, reliable data.
Molecular Identity and Structural Attributes
Before embarking on physical property determination, it is paramount to confirm the identity and purity of the analyte.
Table 1: Molecular Identifiers for Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
| Identifier | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | [1] |
| Molecular Weight | 217.27 g/mol | [1] |
| Monoisotopic Mass | 217.11028 Da | [1] |
| SMILES | CCOC(=O)C(C)(C)C1=CC=CC(=C1)C#N | [1] |
| InChI | InChI=1S/C13H15NO2/c1-4-16-12(15)13(2,3)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3 | [1] |
| Predicted XlogP | 2.7 | [1] |
Thermal Properties: Melting and Boiling Points
Thermal transition temperatures are critical indicators of a compound's purity and have significant implications for its processing and stability.
Melting Point: A Sentinel of Purity
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting range.[2]
This is a widely adopted and reliable method for determining the melting point of a solid.[1]
Instrumentation:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (closed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[3] If necessary, gently grind the crystals in a mortar.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the closed end of the tube on a hard surface to pack the sample into a dense column of 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting temperature. This will save time in the subsequent, more precise measurements.[2]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample. Heat at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached.[1]
-
Data Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample has liquefied (completion of melting). This range is the melting point of the sample.
Causality Behind Experimental Choices:
-
A fine powder ensures uniform heat transfer throughout the sample.
-
A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing an accurate reading.
Boiling Point: A Measure of Volatility
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] It is a key indicator of a substance's volatility.
This method is suitable for small sample volumes.
Instrumentation:
-
Thiele tube[5]
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Mineral oil
-
Heating source (e.g., Bunsen burner or hot plate)
Step-by-Step Methodology:
-
Apparatus Assembly: Fill the Thiele tube with mineral oil to a level above the side arm. Attach a small test tube containing 0.5-1 mL of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate to the thermometer.
-
Capillary Insertion: Place a capillary tube (sealed end up) into the test tube with the sample.
-
Heating: Gently heat the side arm of the Thiele tube. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.[5]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is the boiling point.[5] Record this temperature.
Causality Behind Experimental Choices:
-
The inverted capillary tube traps a small amount of air. As the liquid is heated, the air expands and then the liquid's vapor fills the tube. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure.
-
During cooling, the contraction of the vapor creates a slight vacuum, drawing the liquid into the capillary. This precise point indicates thermal equilibrium between the liquid and vapor phases.
Density: An Intrinsic Property
Density, the mass per unit volume, is a fundamental physical property that is useful for substance identification and for calculations in process chemistry.
This method provides high accuracy for liquid density measurements.
Instrumentation:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Step-by-Step Methodology:
-
Calibration: Clean and dry the pycnometer thoroughly. Determine and record its empty mass (m_pyc).
-
Water Measurement: Fill the pycnometer with deionized water and place it in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium. Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and measure its mass (m_pyc+water).
-
Sample Measurement: Empty and dry the pycnometer. Fill it with Ethyl 2-(3-cyanophenyl)-2-methylpropanoate, bring it to the same constant temperature in the water bath, dry the exterior, and measure its mass (m_pyc+sample).
-
Calculation:
-
Mass of water: m_water = (m_pyc+water) - m_pyc
-
Volume of pycnometer: V_pyc = m_water / ρ_water (where ρ_water is the known density of water at the specific temperature)
-
Mass of sample: m_sample = (m_pyc+sample) - m_pyc
-
Density of sample: ρ_sample = m_sample / V_pyc
-
Causality Behind Experimental Choices:
-
Using a constant temperature water bath is critical because density is temperature-dependent.
-
Calibrating with a well-characterized liquid like deionized water allows for a very accurate determination of the pycnometer's volume.
Solubility Profile: A Key Determinant of Bioavailability
Solubility, the ability of a substance to dissolve in a solvent, is a critical parameter in drug development, influencing everything from formulation to bioavailability.[6][] For ionizable molecules, solubility is often pH-dependent.
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[6]
Instrumentation:
-
Orbital shaker with a temperature-controlled chamber
-
Centrifuge
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a series of buffered solutions at different pH values (e.g., from pH 1.2 to 7.4 to simulate the gastrointestinal tract).
-
Sample Addition: Add an excess amount of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate to a known volume of each buffered solution in separate flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant, filter it through a low-binding filter, and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at a specific pH and temperature.
Causality Behind Experimental Choices:
-
Using an excess of the solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
-
A prolonged shaking period is necessary to ensure that the system has reached a true thermodynamic equilibrium.
-
Centrifugation and filtration are critical to separate the undissolved solid from the saturated solution before analysis.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying key functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For an aromatic ester like Ethyl 2-(3-cyanophenyl)-2-methylpropanoate, characteristic peaks are expected.[8][9]
Expected Spectral Features:
-
C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.
-
C=O (ester) stretch: A strong, sharp peak around 1720-1740 cm⁻¹.[8]
-
C-O (ester) stretches: Two distinct peaks, one stronger than the other, in the 1000-1300 cm⁻¹ region.[8]
-
C-H (aromatic) stretch: Peaks above 3000 cm⁻¹.
-
C-H (aliphatic) stretch: Peaks just below 3000 cm⁻¹.
-
C=C (aromatic) stretch: Peaks in the 1450-1600 cm⁻¹ region.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Features:
-
Aromatic protons: Signals in the 7.0-8.0 ppm region, with splitting patterns characteristic of a meta-substituted benzene ring.
-
Ethyl group protons: A quartet around 4.0-4.4 ppm (for the -OCH₂- group) and a triplet around 1.2-1.4 ppm (for the -CH₃ group).
-
Methyl protons: A singlet around 1.5-1.7 ppm for the two equivalent methyl groups.
Expected ¹³C NMR Features:
-
C≡N carbon: A signal in the 115-125 ppm range.
-
C=O (ester) carbon: A signal in the 170-175 ppm range.
-
Aromatic carbons: Multiple signals in the 120-140 ppm range.
-
Quaternary carbon: A signal for the carbon attached to the two methyl groups, the aromatic ring, and the carbonyl group.
-
Ethyl group carbons: Signals around 60 ppm (-OCH₂-) and 14 ppm (-CH₃).
-
Methyl carbons: A signal for the two equivalent methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Features:
-
Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (217.27).
-
Fragmentation Pattern: Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) and cleavage at the alpha-carbon to the carbonyl group.
Workflow and Data Integration
The following diagram illustrates a logical workflow for the comprehensive physical characterization of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate.
Caption: Logical workflow for physicochemical characterization.
Conclusion: Building a Foundation for Development
The physical properties of a molecule like Ethyl 2-(3-cyanophenyl)-2-methylpropanoate are not merely data points; they are the fundamental parameters that dictate its behavior in both laboratory and physiological environments. By employing the rigorous, validated experimental protocols detailed in this guide, researchers can build a comprehensive physicochemical profile of this compound. This foundational knowledge is indispensable for guiding rational drug design, enabling robust formulation development, and ultimately, accelerating the journey from a promising molecule to a potential therapeutic agent. The emphasis on the causality behind experimental choices and the integration of multiple analytical techniques ensures the generation of trustworthy and authoritative data, which is the bedrock of sound scientific and drug development practice.
References
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Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
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PubChem. Ethyl 2-(3-cyanophenyl)-2-methylpropanoate. National Center for Biotechnology Information. [Link]
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University of Calgary. (n.d.). Melting point determination. [Link]
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SSERC. (n.d.). Melting point determination. [Link]
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ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]
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University of Massachusetts Lowell. (n.d.). DETERMINATION OF MELTING POINTS. [Link]
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Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. [Link]
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C.T. Pan, S. Habas, D.A. Scherson. (2021). Experimental No. (2) Boiling Point. [Link]
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